![molecular formula C13H13F6N3O2S B11660582 2-{[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11660582.png)
2-{[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopenta[b]thiophene core, which is fused with a carboxamide group and a hexafluoropropan-2-yl moiety. The presence of multiple functional groups and fluorine atoms makes it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated cyclopenta[b]thiophene under palladium catalysis. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOPYRANOSE: Another compound with an acetamido group, used in different biological contexts.
4-HYDROXY-2-QUINOLONES: Compounds with a similar heterocyclic structure, known for their antimicrobial properties.
Uniqueness
2-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and the presence of multiple fluorine atoms
Eigenschaften
Molekularformel |
C13H13F6N3O2S |
|---|---|
Molekulargewicht |
389.32 g/mol |
IUPAC-Name |
2-[(2-acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C13H13F6N3O2S/c1-5(23)21-11(12(14,15)16,13(17,18)19)22-10-8(9(20)24)6-3-2-4-7(6)25-10/h22H,2-4H2,1H3,(H2,20,24)(H,21,23) |
InChI-Schlüssel |
JDQXWRXWBMUNAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660499.png)
![ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate](/img/structure/B11660511.png)
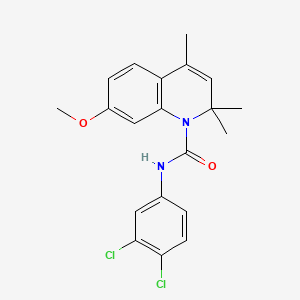
![4-[4-(Benzyloxy)phenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11660521.png)
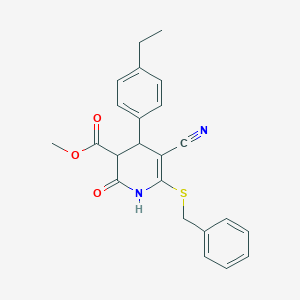
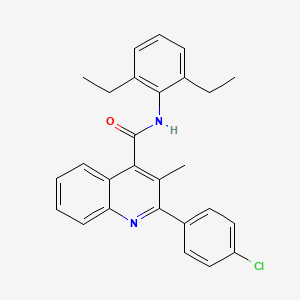
![11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11660539.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2,4-dichlorobenzamide](/img/structure/B11660543.png)
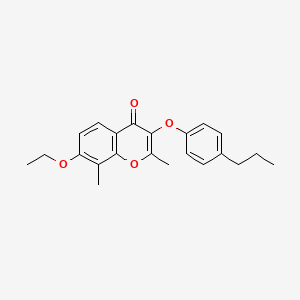
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11660550.png)
![N-{2-[(2-chloropyridin-3-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide](/img/structure/B11660551.png)
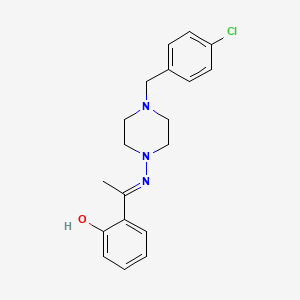
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[4-(propan-2-yloxy)phenyl]prop-1-en-2-yl}benzamide](/img/structure/B11660557.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11660564.png)
